molecular formula C14H20BrNO2 B2549479 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1396706-85-6

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2549479
CAS No.: 1396706-85-6
M. Wt: 314.223
InChI Key: HEIADQLZXSXZHL-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a brominated benzamide derivative characterized by a branched alkyl chain with a hydroxyl group at the 3-position. This structural motif combines a hydrophobic aromatic core (benzamide) with polar functionalities (bromo and hydroxyl groups), making it a candidate for diverse applications, including medicinal chemistry and materials science. The hydroxyl group and bulky dimethylpentyl chain may influence its solubility, hydrogen-bonding capacity, and steric interactions compared to simpler benzamide analogs .

Properties

IUPAC Name

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-14(2,3)12(17)8-9-16-13(18)10-6-4-5-7-11(10)15/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIADQLZXSXZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the bromination of a suitable benzamide precursor followed by the introduction of the hydroxy and dimethylpentyl groups. One common method involves the bromination of benzamide using bromine or a bromine-containing reagent under controlled conditions. The resulting bromo-benzamide is then reacted with 3-hydroxy-4,4-dimethylpentylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-N-(3-hydroxy-4,4-dimethylpentyl)benzamide with key analogs, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Effects and Physicochemical Properties
Compound Name Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Stability/Solubility Insights Reference ID
Target compound 2-bromo, N-(3-hydroxy-4,4-dimethylpentyl) Not reported Expected: OH stretch (~3340 cm⁻¹), amide C=O (~1640 cm⁻¹), Br-C aromatic (690–790 cm⁻¹) Enhanced H-bonding due to hydroxyl
2-Bromo-N-(quinolin-8-yl)benzamide 2-bromo, N-(quinolin-8-yl) 1H NMR: Aromatic protons (δ 7.5–8.9 ppm), amide NH (δ ~10 ppm) Low solubility in polar solvents
4-Bromo-N-(2-nitrophenyl)benzamide 4-bromo, N-(2-nitrophenyl) IR: NO₂ asymmetric stretch (~1520 cm⁻¹), amide C=O (~1680 cm⁻¹) Nitro group increases electron-withdrawing effects
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) X-ray: Confirmed N,O-bidentate structure; IR: OH (~3400 cm⁻¹), C=O (~1650 cm⁻¹) High crystallinity due to H-bonding
2-Bromo-N-(thieno[3,4-c]pyrazol-3-yl)benzamide 4-bromo, N-(thieno-pyrazolyl) 13C NMR: Thieno-pyrazole carbons (δ 110–150 ppm), benzamide C=O (δ ~170 ppm) Heterocyclic group enhances rigidity

Key Observations :

  • The hydroxyl group in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enhances hydrogen-bonding capacity, improving stability in polar matrices .
  • Branched alkyl chains (e.g., 3-hydroxy-4,4-dimethylpentyl) introduce steric hindrance, which may reduce enzymatic degradation compared to linear chains in neuroleptic benzamides like sulpiride .
Bioactivity and Pharmacological Potential
  • Neuroleptic Benzamides : Compounds like amisulpride and sulpiride feature simpler alkyl chains and sulfonamide groups, enabling dopamine receptor antagonism. The target compound’s hydroxyl and bulky alkyl groups may limit blood-brain barrier penetration, reducing CNS activity but improving peripheral selectivity .
  • mGlu5 Allosteric Ligands : Benzamide derivatives with electron-withdrawing groups (e.g., nitro, bromo) show enhanced binding to metabotropic glutamate receptors. The target compound’s bromine and hydroxyl groups could modulate allosteric binding kinetics compared to analogs like CPPHA .
  • Anticancer Potential: Brominated benzamides, such as those in , exhibit stabilization via electrostatic interactions, suggesting the target compound may similarly interact with biological targets like DNA or kinases .

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